Helion Yellow 5G

Description

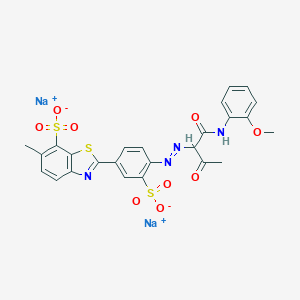

Direct Yellow 27 (C.I. 13950) is a disazo direct dye with the molecular formula C₂₅H₂₀N₄Na₂O₉S₃ and a molecular weight of 662.63 g/mol . It is primarily used for dyeing cellulose-based materials such as cotton, wool, and silk, offering moderate to good fastness properties. Its synthesis involves the diazotization and coupling of dehydrothio-para-cresol disulfonic acid with acetoacetanilide derivatives . The dye is commercially available under names such as Solar Flavine 5G and Sirius Supra Yellow 5G, with applications extending to leather and paper coloring .

Key properties include:

Properties

CAS No. |

10190-68-8 |

|---|---|

Molecular Formula |

C25H22N4NaO9S3+ |

Molecular Weight |

641.7 g/mol |

IUPAC Name |

sodium 2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfophenyl]-6-methyl-1,3-benzothiazole-7-sulfonic acid |

InChI |

InChI=1S/C25H22N4O9S3.Na/c1-13-8-10-18-22(23(13)41(35,36)37)39-25(27-18)15-9-11-17(20(12-15)40(32,33)34)28-29-21(14(2)30)24(31)26-16-6-4-5-7-19(16)38-3;/h4-12,21H,1-3H3,(H,26,31)(H,32,33,34)(H,35,36,37);/q;+1 |

InChI Key |

YWBRZBKWNIBDDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Other CAS No. |

10190-68-8 |

Origin of Product |

United States |

Preparation Methods

Diazotization of 2-Methoxyaniline

The primary amine, 2-methoxyaniline, undergoes diazotization in acidic medium:

Reagents :

-

2-Methoxyaniline: .

-

Hydrochloric acid (HCl): .

-

Sodium nitrite (): .

Procedure :

-

Dissolve 2-methoxyaniline in ice-cold HCl (–).

-

Add solution dropwise under stirring.

Reaction :

Coupling with 6-Methyl-2-(3-Sulfophenyl)benzothiazole-7-sulfonic Acid

The diazonium salt couples with a naphthol derivative under alkaline conditions:

Reagents :

-

Diazonium salt: .

-

6-Methyl-2-(3-sulfophenyl)benzothiazole-7-sulfonic acid: .

-

Sodium carbonate (): Adjust to pH –.

Procedure :

-

Dissolve the coupling component in water with .

-

Add the diazonium salt solution gradually at –.

Reaction :

Isolation and Purification

-

Precipitate the dye by adding NaCl ().

-

Filter and wash with ethanol to remove unreacted precursors.

Yield : Typical yields range from to under optimized conditions.

Optimization of Synthesis Parameters

Critical factors influencing DY27 synthesis efficiency include:

Table 1: Optimization Parameters for DY27 Synthesis

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | – (diazotization) – (coupling) | Prevents diazonium decomposition |

| pH | (diazotization) – (coupling) | Enhances coupling efficiency |

| Reaction Time | (diazotization) (coupling) | Ensures complete reaction |

| Molar Ratio (Diazo: Coupling Agent) | Minimizes side products |

Industrial-Scale Production

Industrial synthesis modifies lab protocols for scalability:

-

Continuous Flow Reactors : Reduce reaction time by compared to batch processes.

-

Salt Precipitation : NaCl or precipitates DY27 at efficiency.

-

Waste Management : Acidic byproducts neutralized with lime before disposal.

Characterization and Quality Control

Spectroscopic Analysis

Chemical Reactions Analysis

C.I. Direct Yellow 27, disodium salt, undergoes various chemical reactions:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can be reduced using reducing agents, resulting in the cleavage of the azo bond and formation of amines.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

C.I. Direct Yellow 27, disodium salt, has a wide range of scientific research applications:

Chemistry: It is used as a dye in various chemical processes and as a tracer in analytical chemistry.

Biology: The compound is employed in biological experiments to stain and visualize cell structures, track biomolecules, and evaluate cell functions.

Medicine: It is used in histology and hematology to stain tissues and blood samples for microscopic examination.

Industry: Beyond textiles, it is used in the production of functional textiles, food pigments, and dye-sensitized solar cells.

Mechanism of Action

As a direct dye, C.I. Direct Yellow 27, disodium salt, binds to cellulose fibers directly due to its large molecular structure. The dye molecules interact with the fibers through hydrogen bonding and van der Waals forces, resulting in a strong and stable coloration . The azo group in the dye is responsible for its bright yellow color, and the sulfonic acid groups enhance its solubility in water.

Comparison with Similar Compounds

Comparison with Structurally Similar Direct Dyes

Direct Yellow 6 (C.I. 24890)

- Molecular formula : C₂₀H₁₄N₄Na₂O₇S₂ (CAS 1325-38-8) .

- Applications : Used for cotton, silk, and paper, but exhibits lower color strength compared to Direct Yellow 26.

- Fastness : Similar wash fastness but inferior light fastness (≤4/5 vs. Direct Yellow 27’s ≥5/5 under ISO standards) .

- Structural distinction : Lacks the disulfonic acid groups present in Direct Yellow 27, reducing its solubility and affinity for cellulose .

Direct Yellow 12 (C.I. 24895)

- Key differences :

- Exhibits higher photodegradation resistance due to a naphthalene-based backbone.

- Lower molecular weight (586.54 g/mol) results in reduced substantivity for cotton compared to Direct Yellow 27 .

- In gamma-irradiated cotton dyeing, Direct Yellow 27 achieved a K/S value of 18.7 (color strength), outperforming Direct Yellow 12 (K/S = 14.2) under identical conditions .

Direct Yellow 314

- Functional similarity : A modern, high-efficiency dye designed as an eco-friendly alternative.

- Advantages :

Comparative Data Table

Research Findings and Industrial Relevance

- Gamma-Irradiation Studies : Direct Yellow 27 showed superior dye uptake on irradiated cotton compared to Direct Yellow 12, attributed to enhanced fiber porosity and sulfonic group interactions .

- Environmental Impact : Direct Yellow 314’s reduced salt dependency addresses ecological concerns associated with conventional direct dyes, aligning with EU REACH regulations .

- Blending Applications : Direct Yellow 27’s compatibility with blues (e.g., Direct Blue 125) makes it a staple for producing cost-effective green shades in bulk textile dyeing .

Biological Activity

Direct Yellow 27 (DY-27) is a synthetic azo dye widely used in various industries, including textiles and biological research. Its biological activity has garnered attention due to its potential toxicity and interactions with biological macromolecules. This article explores the biological activity of Direct Yellow 27, focusing on its interactions with proteins, degradation processes, and implications for environmental and health safety.

Interaction with Biological Macromolecules

The interaction between Direct Yellow 27 and bovine serum albumin (BSA) has been extensively studied using multi-spectroscopic techniques. Key findings include:

- Fluorescence Quenching : DY-27 exhibits a significant quenching effect on BSA fluorescence, indicating the formation of a BSA-DY-27 complex. The binding constant was determined to be , suggesting a strong interaction between the dye and the protein .

- Quenching Mechanism : The quenching mechanism followed a static quenching process with a quenching constant of . This indicates that the dye binds to BSA without displacing it from solution .

- Conformational Changes : Circular dichroism (CD) spectroscopy revealed alterations in the secondary structure of BSA upon interaction with DY-27, suggesting that the dye can induce conformational changes in proteins .

Toxicological Implications

The potential toxicity of Direct Yellow 27 has raised concerns regarding its use:

- Mutagenicity : Some studies suggest that azo dyes, including DY-27, may possess mutagenic properties, which could be associated with an increased risk of bladder cancer due to their ability to form reactive metabolites .

- Respiratory Effects : Inhalation of fine particles from DY-27 can lead to respiratory issues, emphasizing the need for proper handling and safety measures in industrial applications .

Photocatalytic Degradation

The environmental impact of Direct Yellow 27 is significant due to its persistence in wastewater. Recent studies have focused on its degradation using photocatalysis:

- Degradation Efficiency : Research demonstrated that Direct Yellow 27 could be effectively degraded using N-Doped TiO2 under UV light and solar irradiation. The degradation efficiency was found to be higher under solar conditions, achieving up to degradation when using the catalyst compared to without it .

- Optimal Conditions : The optimal conditions for degradation were identified, including specific light wavelengths and catalyst concentrations, highlighting the importance of these factors in wastewater treatment strategies .

Case Studies

Several case studies illustrate the biological activity and environmental implications of Direct Yellow 27:

-

BSA Interaction Study :

- Objective : To investigate the binding characteristics of DY-27 with BSA.

- Methodology : Spectroscopic techniques including fluorescence and CD spectroscopy.

- Findings : Strong binding affinity and conformational changes in BSA were observed, indicating potential impacts on protein function.

-

Photocatalytic Degradation Study :

- Objective : To evaluate the effectiveness of N-Doped TiO2 in degrading DY-27.

- Methodology : UV-visible spectrophotometry and ion chromatography were used to measure degradation rates.

- Findings : Solar irradiation proved more effective than UV light alone, demonstrating a viable method for treating dye-contaminated wastewater.

Summary Table

| Parameter | Value/Description |

|---|---|

| Binding Constant (BSA-DY-27) | |

| Quenching Constant | |

| Degradation Efficiency (with catalyst) | under solar irradiation |

| Toxicological Concerns | Potential mutagenicity; respiratory effects from inhalation |

Q & A

Q. What experimental methodologies are recommended for determining the purity and structural identity of Direct Yellow 27 in synthesized samples?

To verify purity and structural identity, researchers should employ a combination of chromatographic and spectroscopic techniques:

- High-Performance Liquid Chromatography (HPLC) with UV-Vis detection to assess purity by comparing retention times and peak areas against certified reference standards .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, with chemical shifts compared to literature data for analogous azo dyes .

- Elemental Analysis (EA) to validate empirical formulas by measuring carbon, hydrogen, and nitrogen percentages .

- Mass Spectrometry (MS) for molecular weight confirmation.

For reproducibility, experimental protocols must detail solvent systems, instrument calibration, and reference materials .

Q. How should researchers design experiments to evaluate the photostability of Direct Yellow 27 under varying environmental conditions?

A robust photostability study requires:

- Controlled Light Exposure : Use a solar simulator or UV chamber to expose samples to standardized irradiance levels (e.g., ISO 105-B02 for textile dyes) .

- Environmental Variables : Test under varying pH (3–10), temperature (20–50°C), and humidity (30–90% RH) to simulate real-world conditions .

- Degradation Metrics : Quantify colorfastness via spectrophotometric absorbance measurements (e.g., CIELAB ΔE* values) and monitor byproducts using LC-MS .

- Statistical Replication : Triplicate trials with ANOVA to assess significance of observed differences .

Advanced Research Questions

Q. How can contradictions in reported molar extinction coefficients (ε) of Direct Yellow 27 across studies be resolved methodologically?

Discrepancies often arise from variability in solvent systems, pH, or instrumentation. To resolve these:

- Standardized Protocols : Re-measure ε under controlled conditions (e.g., 0.1 M phosphate buffer, pH 7.0) using a double-beam spectrophotometer calibrated with potassium dichromate .

- Cross-Validation : Compare results with independent techniques like fluorescence correlation spectroscopy (FCS) or isothermal titration calorimetry (ITC) .

- Meta-Analysis : Apply multivariate regression to published data, identifying covariates (e.g., ionic strength, temperature) that explain variability .

Q. What advanced strategies are effective for elucidating the degradation pathways of Direct Yellow 27 in aquatic environments?

To map degradation pathways:

- High-Resolution Mass Spectrometry (HR-MS) : Identify transient intermediates and stable byproducts, using isotopic labeling (e.g., ¹⁵N) to trace azo bond cleavage .

- Quantum Chemical Calculations : Employ density functional theory (DFT) to predict reactive sites and energetics of proposed degradation steps .

- Microcosm Studies : Simulate natural aquatic systems with sediment-water interfaces and microbial consortia, monitoring redox conditions via cyclic voltammetry .

- Toxicity Profiling : Use Daphnia magna or Vibrio fischeri bioassays to correlate degradation products with ecotoxicological endpoints .

Q. How can researchers address conflicting data on the aggregation behavior of Direct Yellow 27 in aqueous solutions?

Conflicting aggregation data may stem from concentration-dependent effects or ionic strength variations. Methodological solutions include:

- Dynamic Light Scattering (DLS) : Measure hydrodynamic radii across concentrations (1 μM–1 mM) to identify critical micelle concentrations .

- Small-Angle X-ray Scattering (SAXS) : Resolve aggregate morphology (e.g., micelles vs. lamellar structures) .

- Zeta Potential Measurements : Assess colloidal stability under varying salt concentrations (NaCl, CaCl₂) .

- Molecular Dynamics (MD) Simulations : Model dye-solvent interactions to predict aggregation thermodynamics .

Methodological Guidance for Data Analysis

Q. What statistical approaches are suitable for analyzing dose-response relationships in Direct Yellow 27 toxicity studies?

- Nonlinear Regression : Fit dose-response curves using the Hill equation or log-logistic models (e.g., EC₅₀ estimation) .

- Bootstrap Resampling : Quantify uncertainty in EC₅₀ values for small datasets .

- Principal Component Analysis (PCA) : Identify latent variables (e.g., pH, dissolved oxygen) influencing toxicity .

Q. How should researchers optimize chromatographic separation of Direct Yellow 27 from co-existing textile dye mixtures?

- Method Development : Screen columns (C18, phenyl-hexyl) and mobile phases (acetonitrile/water with 0.1% formic acid) via Design of Experiments (DoE) .

- Peak Deconvolution : Apply chemometric tools like multivariate curve resolution (MCR) for overlapping peaks .

- Validation : Assess precision (RSD < 2%), accuracy (spike recovery 95–105%), and LOD/LOQ per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.